![molecular formula C14H17N5O2S B5799782 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5799782.png)
4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine, also known as MTTAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is not yet fully understood. However, studies have suggested that 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine may work by inhibiting various enzymes and pathways involved in cancer cell growth, reducing oxidative stress and inflammation, and protecting neurons from damage.
Biochemical and Physiological Effects:
4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to have various biochemical and physiological effects. In cancer cells, 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine inhibits cell growth and induces cell death. In cardiovascular disease, 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine reduces inflammation and oxidative stress, leading to improved heart function. In neurological disorders, 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine reduces neuronal damage and inflammation, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine in lab experiments is its potential therapeutic properties in various diseases. Additionally, 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is relatively easy to synthesize and has a low toxicity profile. However, one limitation is that the mechanism of action of 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is not yet fully understood, making it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine. One area of focus is optimizing its therapeutic potential in cancer treatment, specifically in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine and its potential in treating neurological disorders. Finally, there is potential for 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine to be used in other disease areas, such as autoimmune disorders and infectious diseases, which warrant further investigation.
Synthesemethoden
4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine can be synthesized using a two-step process. The first step involves the synthesis of 4-(methylthio)phenyl)-2H-tetrazole, which is achieved by reacting 4-(methylthio)aniline with sodium azide in the presence of a copper catalyst. The second step involves the acetylation of morpholine with 4-(methylthio)phenyl)-2H-tetrazole in the presence of acetic anhydride and a base catalyst.
Wissenschaftliche Forschungsanwendungen
4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has shown potential in various scientific research applications, including cancer treatment, cardiovascular disease, and neurological disorders. Studies have shown that 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has anti-cancer properties, specifically in inhibiting the growth of breast cancer cells. Additionally, 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to have a protective effect on the cardiovascular system by reducing inflammation and oxidative stress. In neurological disorders, 4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to have a neuroprotective effect by reducing neuronal damage and inflammation.
Eigenschaften
IUPAC Name |
2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-22-12-4-2-11(3-5-12)14-15-17-19(16-14)10-13(20)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJUDJKDCCCJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

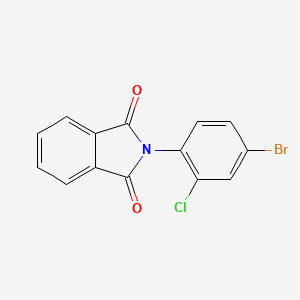

![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
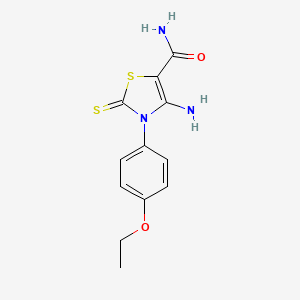

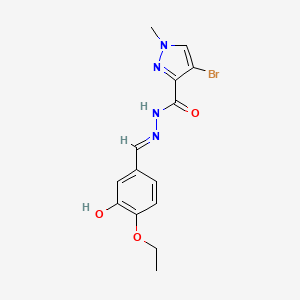
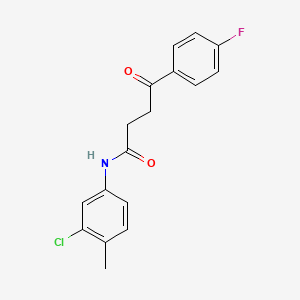
![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)
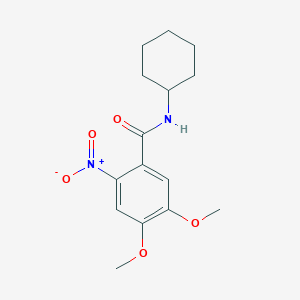
![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)


